molecular formula C21H25Cl2N3O3S B4010187 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide

2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B4010187
M. Wt: 470.4 g/mol
InChI Key: MPVVADWMDJYEFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including those similar to the target compound, often involves complex chemical reactions. For example, Xiao et al. (2022) synthesized benzenesulfonamide compounds containing piperazine heterocycles, highlighting the use of density functional theory (DFT) for optimizing molecular structures and studying molecular electrostatic potentials (Xiao et al., 2022). This approach is indicative of the sophisticated methods employed in synthesizing and analyzing compounds like 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction and DFT. The research by Xiao et al. (2022) provides insights into how molecular structures are determined and analyzed, revealing the importance of intermolecular interactions and molecular geometry in understanding the compound's properties (Xiao et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of benzenesulfonamide derivatives have been extensively studied. For instance, the work on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties provides valuable information on the chemical reactions these compounds can undergo, such as nucleophilic substitution, and their inhibition efficiency against certain enzymes, reflecting on the broader reactivity of similar compounds (Lolak et al., 2019).

Physical Properties Analysis

The physical properties of benzenesulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies like those by Xiao et al. (2022) employ techniques like crystallography and DFT calculations to elucidate these properties, providing a basis for the physical properties analysis of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide (Xiao et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and potential for undergoing various chemical reactions, are essential for understanding the compound's applications and interactions. Research by Lolak et al. (2019) on ureido benzenesulfonamides provides insights into the chemical behavior of these compounds, such as their inhibition activity against carbonic anhydrase enzymes, which could be analogous to the chemical properties of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide (Lolak et al., 2019).

properties

IUPAC Name

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O3S/c1-24-11-13-25(14-12-24)21(27)16-26(10-9-17-5-3-2-4-6-17)30(28,29)20-15-18(22)7-8-19(20)23/h2-8,15H,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVVADWMDJYEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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